molecular formula C9H18F2N2S B13148014 2,2-Difluoro-3-(6-methyl-1,4-thiazepan-4-yl)propan-1-amine

2,2-Difluoro-3-(6-methyl-1,4-thiazepan-4-yl)propan-1-amine

Cat. No.: B13148014
M. Wt: 224.32 g/mol
InChI Key: BYVTUDZVPNOUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-3-(6-methyl-1,4-thiazepan-4-yl)propan-1-amine is a synthetic organic compound characterized by the presence of a thiazepane ring, a difluoromethyl group, and an amine group

Properties

Molecular Formula

C9H18F2N2S

Molecular Weight

224.32 g/mol

IUPAC Name

2,2-difluoro-3-(6-methyl-1,4-thiazepan-4-yl)propan-1-amine

InChI

InChI=1S/C9H18F2N2S/c1-8-4-13(2-3-14-5-8)7-9(10,11)6-12/h8H,2-7,12H2,1H3

InChI Key

BYVTUDZVPNOUOY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCSC1)CC(CN)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(6-methyl-1,4-thiazepan-4-yl)propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminoethanethiol and a halogenated compound.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.

    Attachment of the Amine Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(6-methyl-1,4-thiazepan-4-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imines, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,2-Difluoro-3-(6-methyl-1,4-thiazepan-4-yl)propan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: Used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(6-methyl-1,4-thiazepan-4-yl)propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group and the thiazepane ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-3-(4-methyl-1,4-thiazepan-4-yl)propan-1-amine: Similar structure but with a different substitution pattern on the thiazepane ring.

    2,2-Difluoro-3-(6-methyl-1,4-thiazepan-4-yl)butan-1-amine: Similar structure but with an extended carbon chain.

Uniqueness

2,2-Difluoro-3-(6-methyl-1,4-thiazepan-4-yl)propan-1-amine is unique due to the specific combination of the difluoromethyl group, thiazepane ring, and amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

2,2-Difluoro-3-(6-methyl-1,4-thiazepan-4-yl)propan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C8H12F2N2S\text{C}_8\text{H}_{12}\text{F}_2\text{N}_2\text{S}

This compound features a difluoropropanamine core linked to a thiazepane ring, which is known to influence its biological activity through interactions with various biological targets.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazepane have shown promising results in inhibiting cancer cell proliferation in various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and PC3 (prostate cancer) with IC50 values indicating potent activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Thiazepane Derivative AHepG25.9
Thiazepane Derivative BHCT1166.9
Thiazepane Derivative CPC33.36

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, compounds containing thiazepane structures are known to modulate the activity of cyclin-dependent kinases (CDKs) and other regulatory proteins involved in the cell cycle .

Neuroprotective Effects

Preliminary research suggests that similar compounds may also possess neuroprotective properties. The thiazepane ring structure is associated with the modulation of neurotransmitter systems and has been explored for its potential in treating neurodegenerative diseases .

Study on Anticancer Efficacy

A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of several thiazepane derivatives, including those structurally related to this compound. The results indicated that these compounds could induce apoptosis in cancer cells through caspase activation and DNA fragmentation .

Neuroprotective Research

Another case study focused on the neuroprotective effects of thiazepane derivatives. It was found that these compounds could reduce oxidative stress markers in neuronal cell cultures, suggesting their potential utility in neurodegenerative conditions .

Q & A

Q. What experimental design methodologies are recommended for optimizing the synthesis of 2,2-difluoro-3-(6-methyl-1,4-thiazepan-4-yl)propan-1-amine?

Statistical Design of Experiments (DoE) is critical for minimizing trial-and-error approaches. For example, factorial designs can systematically evaluate variables like reaction temperature, solvent polarity, and catalyst loading. Response Surface Methodology (RSM) can then refine optimal conditions while accounting for interactions between parameters . This approach reduces experimental iterations and improves yield reproducibility.

Q. How can structural elucidation of this compound be performed, and what analytical techniques are most reliable?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the fluorinated and thiazepane moieties. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography, if feasible, provides unambiguous stereochemical details, as seen in structurally similar fluorinated amines . Additionally, infrared (IR) spectroscopy can identify functional groups like amine NH stretches.

Q. What safety protocols should be followed when handling this compound, given its fluorinated and thiazepane components?

Refer to Safety Data Sheets (SDS) for fluorinated amines and thiazepane derivatives. Key precautions include:

  • Use of fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact .
  • Storage under inert gas (e.g., nitrogen) to prevent degradation .
  • Emergency measures: Immediate decontamination and medical consultation if exposed .

Advanced Research Questions

Q. How can computational methods accelerate reaction pathway discovery for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict feasible reaction pathways and transition states. Institutions like ICReDD integrate these calculations with experimental feedback loops to narrow optimal conditions. For example, reaction path searches can identify energetically favorable routes for fluorination or thiazepane ring formation .

Q. What strategies address contradictions in yield data across different synthetic batches?

Systematic analysis using DoE-derived models can identify hidden variables (e.g., trace moisture, impurities in starting materials). Advanced analytical techniques, such as HPLC with mass spectrometry, detect and quantify side products or degradation intermediates. Cross-validation with kinetic studies (e.g., rate vs. temperature) resolves inconsistencies .

Q. How can membrane separation technologies improve purification of this amine derivative?

Membrane-based techniques (e.g., nanofiltration or reverse osmosis) are effective for separating polar amines from reaction mixtures. Parameters like molecular weight cut-off (MWCO) and solvent resistance must be optimized. For fluorinated compounds, PTFE-based membranes are preferred due to chemical inertness .

Q. What mechanistic insights explain the reactivity of the thiazepane ring during functionalization?

The thiazepane’s sulfur atom and ring strain influence nucleophilic substitution or oxidation behavior. Isotopic labeling (e.g., ³⁴S) combined with kinetic isotope effects (KIE) can elucidate mechanisms. Computational modeling further clarifies regioselectivity in reactions like alkylation or fluorination .

Methodological Guidance

Q. What are best practices for scaling up synthesis while maintaining yield and purity?

  • Process Control : Implement real-time monitoring (e.g., in-situ FTIR or Raman spectroscopy) to track reaction progress .
  • Purification : Use simulated moving bed (SMB) chromatography for large-scale separation of enantiomers or diastereomers .
  • Quality Control : Establish acceptance criteria for impurities (e.g., ≤0.15% per ICH guidelines) using validated HPLC methods .

Q. How can researchers validate the biological activity of this compound while minimizing experimental bias?

  • Blinded Studies : Use randomized sample coding in assays (e.g., enzyme inhibition or cytotoxicity).
  • Dose-Response Curves : Generate IC₅₀ values with triplicate measurements and statistical confidence intervals .
  • Controls : Include reference compounds (e.g., known fluorinated amines) to benchmark activity .

Tables for Quick Reference

Q. Table 1: Key Analytical Parameters for Structural Confirmation

TechniqueTarget DataExample Parameters
¹H NMRIntegration of CH₂F₂ groupsδ 4.2–4.5 ppm (multiplet)
¹⁹F NMRFluorine coupling constantsδ -120 to -140 ppm (split)
HRMSMolecular ion ([M+H]⁺)m/z calculated vs. observed (±1 ppm)

Q. Table 2: Common Synthetic Challenges and Mitigation Strategies

ChallengeMitigation StrategyReference
Low fluorination yieldUse of anhydrous conditions, AgF catalysts
Thiazepane ring openingAvoid strong acids; stabilize with Lewis acids
Impurity formationGradient HPLC purification; DoE optimization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.